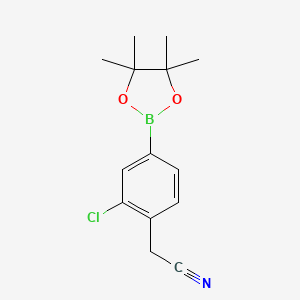

3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester

CAS No.:

Cat. No.: VC18040093

Molecular Formula: C14H17BClNO2

Molecular Weight: 277.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17BClNO2 |

|---|---|

| Molecular Weight | 277.55 g/mol |

| IUPAC Name | 2-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile |

| Standard InChI | InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10(7-8-17)12(16)9-11/h5-6,9H,7H2,1-4H3 |

| Standard InChI Key | FZGGSFHILQIOHL-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC#N)Cl |

Introduction

Structural and Physicochemical Properties

3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester belongs to the arylboronic ester family, characterized by a boronate group protected by a pinacol moiety. The compound’s structure features a chlorinated phenyl ring substituted with a cyanomethyl group at the para position relative to the boronate ester. This arrangement enhances its stability and solubility in organic solvents, making it suitable for diverse synthetic applications.

Molecular Characteristics

Key molecular properties are summarized in Table 1.

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shields the boronic acid, preventing unwanted protodeboronation and enhancing shelf stability. The cyanomethyl (–CH₂CN) and chloro (–Cl) substituents introduce electronic effects that modulate reactivity in cross-coupling reactions.

Solubility and Stability

While explicit solubility data for this compound remains limited in the literature, analogous boronic acid pinacol esters exhibit moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The compound’s stability under inert atmospheres and low moisture conditions is well-documented, though prolonged exposure to acidic or aqueous environments may lead to ester hydrolysis.

Synthesis and Manufacturing

Miyaura Borylation

The synthesis of 3-chloro-4-(cyanomethyl)phenylboronic acid pinacol ester typically follows the Miyaura borylation protocol. This method involves reacting a chloro-substituted aryl halide precursor with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium acetate. The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester.

This route offers high regioselectivity and functional group tolerance, enabling the incorporation of sensitive substituents like the cyanomethyl group.

Purification and Quality Control

Post-synthesis purification is achieved via column chromatography using silica gel and non-polar eluents. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) confirm structural integrity and purity, often exceeding 97% .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura couplings, where it partners with aryl halides to form biaryl structures. This reaction, catalyzed by palladium complexes in the presence of a base (e.g., Na₂CO₃), constructs carbon-carbon bonds with high efficiency. For example, coupling with 4-bromoanisole yields 3-chloro-4-(cyanomethyl)-4’-methoxybiphenyl, a precursor in pharmaceutical synthesis.

Pharmaceutical Intermediates

Research Frontiers and Limitations

Reactivity Constraints

The pinacol group’s steric bulk limits the compound’s utility in reactions requiring high boronic acid reactivity, such as Chan-Lam couplings. Researchers are exploring modified protecting groups to mitigate this issue while retaining stability.

Novel Catalytic Systems

Advances in photocatalysis and nickel-mediated couplings may expand its applicability. Preliminary studies suggest that dual catalytic systems could enhance reaction rates and substrate scope.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume